N-Acetyl-L-Methionin-methylester

Übersicht

Beschreibung

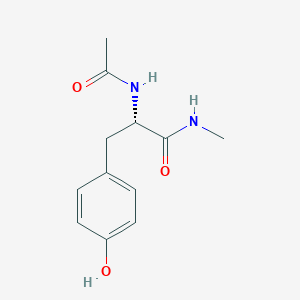

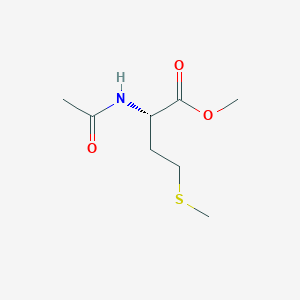

N-Acetyl-L-methionine methyl ester, also known as N-Acetyl-L-methionine methyl ester, is a useful research compound. Its molecular formula is C8H15NO3S and its molecular weight is 205,27 g/mole. The purity is usually 95%.

The exact mass of the compound N-Acetyl-L-methionine methyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Acetyl-L-methionine methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-L-methionine methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Strahlen- und lichtinduzierte Oxidationsstudien

Die Verbindung N-Acetyl-L-Methionin-methylester wurde als biomimetisches Modell in Studien verwendet, die die Oxidationspfade von Methionin in Peptidrückgrat unter anoxischen Bedingungen untersuchen . Diese Forschung ist entscheidend für das Verständnis der Auswirkungen reaktiver Sauerstoffspezies (ROS) auf Biomoleküle.

Verbesserung der oralen Bioverfügbarkeit und Löslichkeit

Die N-Acetylierung von Aminosäuren wie this compound hat sich als signifikant verbesserte orale Bioverfügbarkeit, Lipophilie und wässrige Löslichkeit erwiesen . Dies macht this compound zu einer wertvollen Verbindung bei der Entwicklung von peptidbasierten Arzneimittelstrukturen.

Schutz vor posttranslationaler Oxidation

N-Acetyl-L-Methionin (N-AcMet) hat sich als ein überlegenere Schutzmittel für humanes Serumalbumin gegen posttranslationale Oxidation im Vergleich zu N-Acetyl-L-Tryptophan erwiesen . Dies deutet auf potenzielle Anwendungen bei der Lagerung und Konservierung von Albumin und anderen Proteinen hin.

Biomedizinische Anwendungen

Methionin-basierte Systeme, einschließlich this compound, haben aufgrund ihrer multifunktionalen Eigenschaften ein immenses Potenzial für biomedizinische Anwendungen . Dazu gehören Rollen im Stoffwechsel, der angeborenen Immunität und der Aktivierung endogener antioxidativer Enzyme.

Synthese von geschützten Glycin-Derivaten

L-Methionin-methylester-hydrochlorid, eine verwandte Verbindung, wird als Ausgangsmaterial für die Synthese eines geschützten Glycin-Derivats verwendet, einem vielseitigen asymmetrischen Bausteinelement . Dies deutet auf potenzielle Anwendungen von this compound in ähnlichen Syntheseverfahren hin.

Antiproliferative und wachstumshemmende Wirkungen

Die Forschung hat gezeigt, dass selenhaltige Methionin-Analoga, wie N-Acetyl-Selenomethionin, antiproliferative und wachstumshemmende Wirkungen auf Krebszellen mit hoher Radikalaktivität haben . Dies eröffnet potenzielle Möglichkeiten für den Einsatz von this compound in der Krebsforschung.

Enzymatische Synthese

This compound kann in enzymatischen Syntheseverfahren eingesetzt werden. Beispielsweise werden S-Adenosyl-L-Methionin (SAM)-Analoga, die aus Methionin abgeleitet werden können, von Methyltransferasen verwendet, um Alkyl-, Allyl- und Benzyl-Einheiten auf Substrate zu übertragen .

Neuroprotektion

L-Methionin, eine verwandte Verbindung, schützt in einem In-vitro-Modell der Parkinson-Krankheit vor oxidativem Stress und mitochondrialer Dysfunktion . Dies deutet auf potenzielle neuroprotektive Anwendungen von this compound hin.

Wirkmechanismus

Target of Action

As a derivative of the amino acid methionine, it may interact with enzymes and proteins that metabolize or bind to methionine .

Mode of Action

It’s known that n-methylation, a modification present in ac-met-ome, can significantly impact the interaction of amino acids with their targets . This modification can alter the conformation, solubility, and other properties of the amino acid, potentially affecting its interaction with target molecules .

Biochemical Pathways

AC-MET-OME, as a methionine derivative, may be involved in methionine metabolism. Methionine metabolism, also known as the one-carbon metabolism pathway, is a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation .

Pharmacokinetics

N-methylation, a characteristic feature of AC-MET-OME, has been shown to improve the oral bioavailability, lipophilicity, and aqueous solubility of peptide-based lead drug structures . The clog P values of all N-methylated peptides, including AC-MET-OME, are greater than those of native compounds . This suggests that AC-MET-OME may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

For instance, it may be involved in protein synthesis, as methionine is the initiator amino acid in this process .

Action Environment

The action, efficacy, and stability of AC-MET-OME may be influenced by various environmental factors. For instance, its solubility can be affected by the pH and temperature of the environment . Furthermore, its interaction with target molecules may be influenced by the presence of other molecules in the environment .

Eigenschaften

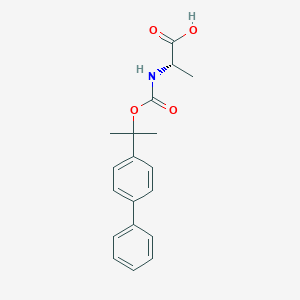

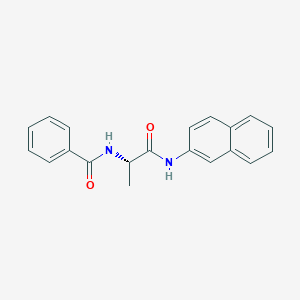

IUPAC Name |

methyl (2S)-2-acetamido-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-6(10)9-7(4-5-13-3)8(11)12-2/h7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMKSJIMTATAAS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35671-83-1 | |

| Record name | L-Methionine, N-acetyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035671831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl (2S)-2-acetamido-4-(methylsulfanyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ac-Met-OMe's enantiomeric purity in research?

A: Ac-Met-OMe, also known as N-Acetyl-L-methionine methyl ester, is a chiral molecule, meaning it exists in two mirror-image forms called enantiomers. [] In biological systems, often only one enantiomer exhibits the desired activity. The lipase from Brucella thiophenivorans demonstrates high enantioselectivity towards Ac-Met-OMe, preferentially producing the L-enantiomer with exceptional enantiomeric excess (>99%). [] This high enantiomeric purity is crucial for research applications, as it ensures accurate and reliable results, especially in studies investigating biological activity, enzymatic reactions, or chiral synthesis.

Q2: How do researchers study the oxidation of methionine in peptides and what role does Ac-Met-OMe play in this research?

A: Understanding how methionine residues in peptides and proteins are oxidized by reactive oxygen species (ROS) is crucial for various biological and medical studies. Researchers utilize Ac-Met-OMe as a simplified model peptide backbone to study this process. [] By using techniques like pulse radiolysis and mass spectrometry, scientists can identify transient species and stable products formed during the reaction of Ac-Met-OMe with hydroxyl radicals (HO•) generated by ionizing radiation. [] This research provides valuable insights into the mechanisms of oxidative stress and damage to proteins.

Q3: Can you elaborate on the use of computational chemistry in understanding the reactivity of Ac-Met-OMe with radicals?

A: Density functional theory (DFT) calculations are invaluable tools in computational chemistry that help predict the reactivity of molecules. In the case of Ac-Met-OMe, DFT calculations have been employed to study its reaction with the triethylamine-derived aliphatic peroxyl radical (TEAOO•), a model for lipid peroxyl radicals. [] These calculations revealed that the reaction proceeds through radical hydrogen atom transfer (HAT) from specific positions within the Ac-Met-OMe molecule. [] Such insights help researchers understand the susceptibility of Ac-Met-OMe and, by extension, methionine residues in proteins, to oxidative damage.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid](/img/structure/B556318.png)